molecular formula C12H19NO3S B14600722 Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate CAS No. 61122-99-4

Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B14600722
CAS No.: 61122-99-4
M. Wt: 257.35 g/mol
InChI Key: QXYGLHBQKFMOSS-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve these goals. Green chemistry approaches, including the use of nontoxic solvents and reusable catalysts, are also gaining popularity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form hydrogen bonds and coordinate with metal ions, which enhances the compound’s ability to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

61122-99-4

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C12H19NO3S/c1-3-5-6-7-13-10(14)9-17-11(13)8-12(15)16-4-2/h8H,3-7,9H2,1-2H3

InChI Key

QXYGLHBQKFMOSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)CSC1=CC(=O)OCC

Origin of Product

United States

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